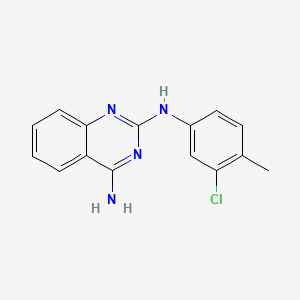

2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole

Vue d'ensemble

Description

NS-638 is a Ca(2+)-channel blocker. NS-638 dose dependently inhibited K(+)-stimulated [45Ca2+]-uptake in chick cortical synaptosomes and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-stimulated [3H]GABA-release from cultured cortical neurons with IC50 values of 2.3 and 4.3 microM, respectively. K(+)-stimulated intracellular Ca(2+)-elevation in cultured cerebellar granule cells was equipotently blocked with an IC50 value of 3.4 microM.

Applications De Recherche Scientifique

Inhibition of N-type Voltage-gated Calcium Channels

NS-638 is an inhibitor of the N-type voltage-gated calcium channel Ca v 2.2 . This means it can block the flow of calcium ions through these channels, which play a crucial role in the transmission of electrical signals in nerve cells .

Inhibition of CNS L-type Calcium Channels

In addition to N-type channels, NS-638 also inhibits CNS L-type calcium channels . These channels are found in the central nervous system and are involved in various physiological processes, including muscle contraction and neurotransmitter release .

Inhibition of Potassium-induced Calcium Uptake

NS-638 has been shown to inhibit potassium-induced calcium uptake in chick cortical synaptosomes . This suggests that it could potentially be used to regulate calcium levels in nerve cells, which is important for maintaining normal neuronal function .

Inhibition of AMPA-induced GABA Release

NS-638 can inhibit AMPA-induced GABA release from primary chick cortical neurons . GABA is a major inhibitory neurotransmitter in the brain, and its release can be triggered by the activation of AMPA receptors .

Neuroprotection in Ischemia

NS-638 has been found to reduce infarct volume in a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO) . This suggests that it could potentially be used as a neuroprotective agent in conditions such as stroke .

Removal of PFASs from Contaminated Water

A study has shown that biochar derived from biosolids can be used to adsorb per- and polyfluoroalkyl substances (PFASs) from contaminated water . Although NS-638 was not directly mentioned in this study, it’s possible that similar compounds could also be used for this purpose .

Mécanisme D'action

Target of Action

NS-638, also known as 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, primarily targets L-type calcium channels . These channels play a crucial role in the regulation of calcium ion concentration in cells, which is essential for various cellular processes.

Mode of Action

NS-638 operates as a calcium channel blocker . It inhibits the elevation of intracellular calcium concentration stimulated by potassium, with an IC50 value of 3.4 μM . It also reversibly blocks N- and L-type calcium channels in cultured chick dorsal root ganglion cells .

Biochemical Pathways

The primary biochemical pathway affected by NS-638 is the calcium signaling pathway . By blocking calcium channels, NS-638 prevents the influx of calcium ions into the cell. This action disrupts the normal functioning of the calcium signaling pathway, which can have various downstream effects depending on the specific cellular context .

Result of Action

In the mouse middle cerebral artery occlusion model, NS-638 administered intraperitoneally at 1 h and 6 h post-ischemia, and once a day for the next two days, results in a 48% reduction in total infarct volume .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

CAS RN |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

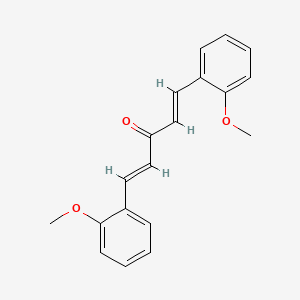

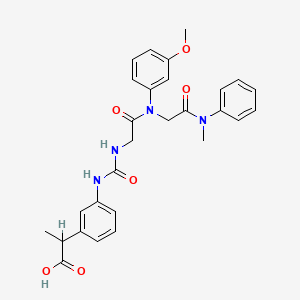

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

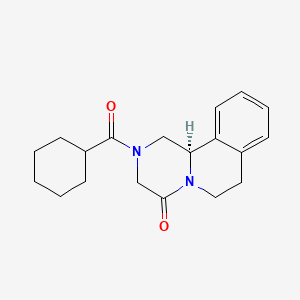

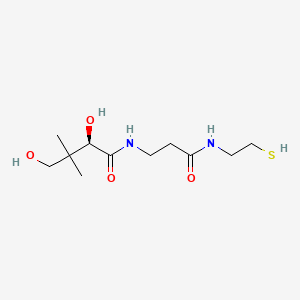

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

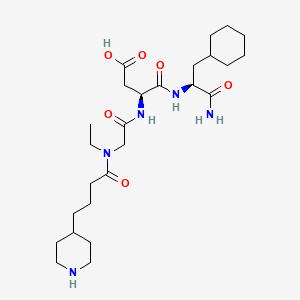

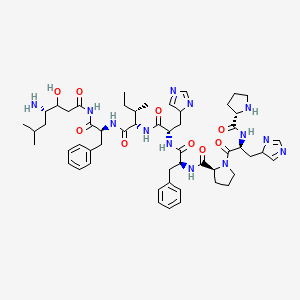

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)